![molecular formula C10H9ClN2 B1513237 4-Chloro-2,6-dimethylquinazoline CAS No. 1429782-21-7](/img/structure/B1513237.png)
4-Chloro-2,6-dimethylquinazoline
Overview
Description
4-Chloro-2,6-dimethylquinazoline is a chemical compound with the molecular formula C10H9ClN2 . It is a solid substance and is often used in chemical research .
Molecular Structure Analysis
The InChI code for 4-Chloro-2,6-dimethylquinazoline is 1S/C10H9ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h3-5H,1-2H3
. This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and methyl groups.
Physical And Chemical Properties Analysis
4-Chloro-2,6-dimethylquinazoline is a solid substance . It has a molecular weight of 192.65 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Antimicrobial Activity
4-Chloro-2,6-dimethylquinazoline derivatives have been tested for their antimicrobial efficacy against various strains of bacteria. One derivative, in particular, showed potent in vitro activity against Staphylococcus aureus, indicating potential use in treating bacterial infections .
Analgesic and Anti-inflammatory Applications
This compound’s system has shown promising analgesic and anti-inflammatory properties, suggesting its use in pain relief and inflammation management .
Antihypertensive Effects
Due to its potential anti-hypertensive activities, 4-Chloro-2,6-dimethylquinazoline could be explored as a treatment option for managing high blood pressure .
Antidiabetic Potential
The compound has also been associated with anti-diabetic activities, indicating a possibility for use in diabetes management strategies .
Antimalarial Properties
Its derivatives have shown anti-malarial activities, which could lead to new treatments for malaria .
Sedative-Hypnotic Effects
There is evidence of sedative-hypnotic effects, which could be useful in developing treatments for sleep disorders .
Antihistaminic Activity
The compound has demonstrated anti-histaminic properties, suggesting its application in allergy treatment .
Anticancer Research
Research into the anticancer properties of 4-Chloro-2,6-dimethylquinazoline indicates potential applications in cancer therapy .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H320, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2,6-dimethylquinazoline are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-dimethylquinazoline . These factors can include temperature, pH, and the presence of other compounds or enzymes that can interact with 4-Chloro-2,6-dimethylquinazoline.
properties
IUPAC Name |
4-chloro-2,6-dimethylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJIMWVOELGXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856978 | |
Record name | 4-Chloro-2,6-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethylquinazoline | |
CAS RN |
1429782-21-7 | |
Record name | 4-Chloro-2,6-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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